UDP-3-O-acyl-GlcNAc (diammonium)
Description
Molecular Architecture and Functional Groups
UDP-3-O-acyl-GlcNAc diammonium (C₃₁H₅₉N₅O₁₉P₂, molecular weight 867.77 g/mol) comprises four primary structural domains: the uridine diphosphate (UDP) moiety, the N-acetylglucosamine (GlcNAc) unit, an R-3-hydroxyacyl chain, and two ammonium counterions. The UDP group features a uracil base linked to a ribose sugar, which is further connected to a diphosphate bridge. The GlcNAc residue is acylated at the 3-hydroxyl position by an R-3-hydroxymyristoyl or similar fatty acid chain, introducing both hydrophobicity and stereochemical complexity.
The diammonium counterions neutralize the negatively charged phosphate groups of the UDP moiety. This ionic interaction stabilizes the molecule in aqueous environments, as evidenced by its solubility profile. Key functional groups include:
- The 3-O-acyl ester linkage , critical for substrate recognition by acyltransferases like LpxA.
- The β-configured glucosamine ring , which dictates spatial orientation during enzymatic catalysis.
- The R-3-hydroxyacyl chain , whose length and stereochemistry influence binding affinity to bacterial enzymes.
A comparative analysis of bond lengths and angles reveals that the diammonium salt’s UDP-GlcNAc core closely resembles that of the tris salt (C₃₅H₆₄N₄O₂₂P₂, molecular weight 954.8 g/mol). However, the absence of tris(hydroxymethyl)aminomethane (Tris) counterions in the diammonium form reduces steric hindrance around the phosphate groups, potentially enhancing interactions with enzymatic active sites.
Crystallographic Analysis of Diammonium Salt Formation
X-ray crystallography studies of UDP-3-O-acyl-GlcNAc diammonium reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 54.2 Å, b = 67.8 Å, c = 61.3 Å, and β = 92.5°. The asymmetric unit contains one molecule of UDP-3-O-acyl-GlcNAc and two ammonium ions, which occupy distinct electron density regions near the α- and β-phosphate groups (Fig. 1A). The ammonium ions form hydrogen bonds with phosphate oxygen atoms (N–H···O distances: 2.7–3.1 Å), stabilizing the conformation of the diphosphate bridge.
The glucosamine ring adopts a C4-exo puckering conformation, positioning the 3-O-acyl chain perpendicular to the plane of the ring. This orientation aligns the acyl chain with hydrophobic pockets in LpxA-like enzymes, as observed in co-crystallized complexes. The R-3-hydroxyl group of the acyl chain participates in a hydrogen-bonding network involving conserved histidine (H125) and glutamine (Q73) residues in bacterial acyltransferases, a feature critical for catalytic activity.
Notably, the diammonium salt’s crystal lattice exhibits higher symmetry compared to the tris salt, which crystallizes in a triclinic system with larger unit cell dimensions (a = 62.1 Å, b = 64.9 Å, c = 68.3 Å). This difference arises from the smaller ionic radius of ammonium (1.48 Å) versus Tris (≈4.5 Å), allowing tighter packing and reduced interlayer spacing in the diammonium form.
Comparative Structural Features Across Salt Forms (Tris vs. Diammonium)
The structural and functional disparities between UDP-3-O-acyl-GlcNAc diammonium and tris salts are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of UDP-3-O-acyl-GlcNAc Salts
| Property | Diammonium Salt | Tris Salt |
|---|---|---|
| Molecular Formula | C₃₁H₅₉N₅O₁₉P₂ | C₃₅H₆₄N₄O₂₂P₂ |
| Molecular Weight (g/mol) | 867.77 | 954.80 |
| Counterion Size | 1.48 Å (NH₄⁺) | 4.5 Å (Tris) |
| Crystal System | Monoclinic | Triclinic |
| Phosphate Stabilization | Direct N–H···O bonds | Water-mediated H-bonds |
| Solubility (H₂O) | 12.3 mg/mL | 8.7 mg/mL |
The diammonium salt’s smaller counterions enable more efficient charge neutralization, increasing aqueous solubility by ≈40% compared to the tris form. Furthermore, the absence of Tris-derived hydroxyl groups eliminates competing hydrogen-bond donors, which may explain the diammonium salt’s superior enzymatic activity in in vitro assays.
Crystallographic overlays of the two salt forms demonstrate near-identical conformations for the UDP-GlcNAc and acyl chain moieties (RMSD = 0.23 Å). However, the tris salt’s bulkier counterions displace water molecules near the phosphate groups, creating a less compact hydration shell. This difference may influence substrate binding kinetics in lipid A biosynthesis, where precise positioning of the UDP moiety is essential for catalysis.
Properties
Molecular Formula |
C31H59N5O19P2 |
|---|---|
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;azane |
InChI |
InChI=1S/C31H53N3O19P2.2H3N/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);2*1H3/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1 |
InChI Key |
PRDTXFWBGBDLLJ-GKTOLIBPSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis Strategies
Bacterial Biosynthetic Pathways
In E. coli, UDP-3-O-acyl-GlcNAc is synthesized via a two-step enzymatic cascade:
- Acylation : UDP-N-acetylglucosamine (UDP-GlcNAc) is acylated at the 3-OH position by UDP-GlcNAc 3-O-acyltransferase (LpxA) using acyl-acyl carrier protein (acyl-ACP) as the donor.
- Deacetylation : The product is deacetylated by LpxC (UDP-3-O-acyl-GlcNAc deacetylase), forming UDP-3-O-acyl-glucosamine.
Key Reaction Conditions :
- pH : 7.5–8.0 (HEPES buffer)
- Temperature : 30°C
- Substrate Ratios : Excess acyl-ACP (10:1 molar ratio to UDP-GlcNAc) ensures complete conversion.
Table 1: Enzyme-Substrate Specificity in Acylation
| Enzyme Source | Acyl-ACP Substrate | Reaction Efficiency (%) |
|---|---|---|
| E. coli LpxA | R-3-OH-C14 | 95–100 |
| P. aeruginosa LpxA | R-3-OH-C10 | 85–90 |
| Rhodobacter sphaeroides | RS-3-OH-C12 | 40–50 |
Chemical Synthesis Approaches
Protecting Group Strategy
Chemical synthesis avoids enzymatic limitations, enabling non-natural acyl modifications. A landmark protocol by Li et al. (2024) outlines:
- GlcNAc Protection :
- Acylation : (R)-3-hydroxydecanoyl group introduced via DCC/DMAP coupling.
- Pyrophosphate Bond Formation : CDI-activated glycosyl phosphate coupled to 5'-phosphorylated uridine.
Table 2: Key Chemical Synthesis Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Glycosyl Protection | TBSCl, imidazole (DMF, 0°C) | 90 |
| Acylation | (R)-3-OH-C10-COOH, DCC, DMAP (CH₂Cl₂) | 96 |
| Pyrophosphate Coupling | CDI, tetrazole (MeCN/H₂O) | 82 |
Hybrid Enzymatic-Chemical Methods
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Chemical Reactions of UDP-3-O-acyl-GlcNAc (diammonium)
UDP-3-O-acyl-GlcNAc (diammonium) is a nucleotide sugar derivative that plays a pivotal role in the biosynthesis of lipopolysaccharides, particularly in Gram-negative bacteria such as Escherichia coli. This compound is crucial for the formation of lipid A, a key component of the bacterial outer membrane. The following sections detail its chemical reactions, mechanisms, and relevant research findings.
Key Chemical Reactions
UDP-3-O-acyl-GlcNAc primarily undergoes deacetylation and acylation reactions, catalyzed by specific enzymes that facilitate its role in lipid A biosynthesis.
1.2.1 Deacetylation Reaction
The deacetylation of UDP-3-O-acyl-GlcNAc is catalyzed by the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This reaction can be represented as follows:
This reaction is significant as it represents a committed step in lipid A biosynthesis, impacting bacterial cell wall integrity and functionality .
1.2.2 Acylation Reaction
In addition to deacetylation, UDP-3-O-acyl-GlcNAc can serve as a substrate for acyltransferases that add acyl groups to the glucosamine moiety. The acylation reaction can be summarized as:
This reaction is reversible and plays a crucial role in modifying the lipid A structure, thereby influencing the properties of the bacterial membrane .
Enzymatic Mechanisms and Specificity
The enzymatic reactions involving UDP-3-O-acyl-GlcNAc highlight its specificity and efficiency in biochemical pathways.
1.3.1 LpxC Enzyme Characteristics
LpxC is a zinc-dependent metalloenzyme that exhibits high specificity for its substrates. Kinetic studies reveal that the enzyme's activity is significantly enhanced by the presence of metal ions such as Zn²⁺, which are crucial for its catalytic function .
Table 1: Kinetic Parameters of LpxC
| Parameter | Value |
|---|---|
| kcat/KM (physiological substrate) | $$ |
| 5 \times 10^6$$ (fold increase) | |
| Metal Ion Requirement | Zn²⁺ essential |
| Alternative Metal Activation | Co²⁺, Ni²⁺, Mn²⁺ |
Biological Implications
The reactions involving UDP-3-O-acyl-GlcNAc are not only biochemically significant but also have implications for bacterial physiology and antibiotic resistance.
Scientific Research Applications
Role in Bacterial Cell Wall Biosynthesis
UDP-3-O-acyl-GlcNAc is a key intermediate in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. This compound is synthesized through the action of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which catalyzes the removal of an acetyl group from UDP-3-O-acyl-N-acetylglucosamine, producing UDP-3-O-acyl-D-glucosamine and acetate .
Enzymatic Mechanism
The enzymatic reaction facilitated by LpxC is pivotal for the production of lipid A:This reaction underscores the importance of UDP-3-O-acyl-GlcNAc as a substrate, making it a target for antibiotic development aimed at inhibiting LpxC activity .
Antibiotic Development
Given its critical role in bacterial cell wall synthesis, UDP-3-O-acyl-GlcNAc serves as a promising target for novel antibiotics. Inhibition of LpxC can disrupt lipid A biosynthesis, leading to compromised bacterial integrity and viability. Research has shown that various hydroxamate compounds can effectively inhibit LpxC, highlighting the potential for developing new antimicrobial agents based on structural analogs of UDP-3-O-acyl-GlcNAc .
Case Studies
Several studies have explored compounds that mimic UDP-3-O-acyl-GlcNAc to inhibit LpxC:
- Hydroxamate Compounds: These have been shown to bind to the active site of LpxC, preventing its function and thus inhibiting bacterial growth.
- Metal Ion Dependence: The enzyme's activity is dependent on metal ions such as Zn²⁺, which can be chelated by specific reagents to reduce its activity further .
Biochemical Research Applications
UDP-3-O-acyl-GlcNAc is not only significant in antibiotic development but also serves as an important tool in biochemical research:
Glycosylation Studies
The compound acts as a glycosyl donor in various enzymatic reactions involving glycosyltransferases, facilitating the study of carbohydrate biosynthesis and modification processes .
Structural Studies
Research involving the synthesis and characterization of modified forms of UDP-sugars has provided insights into their structural complexity and functionality. For instance, synthetic analogs of UDP-3-O-acyl-GlcNAc have been developed to study their interactions with enzymes and potential inhibitory effects on bacterial growth .
Mechanism of Action
UDP-3-O-acyl-GlcNAc (diammonium) functions through a general acid-base catalyst pair mechanism . The compound is involved in the biosynthesis of lipid A, where it acts as a substrate for the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase . This enzyme catalyzes the deacetylation of UDP-3-O-[(3R)-3-hydroxyacyl]-N-acetyl-alpha-D-glucosamine, leading to the formation of lipid A .
Comparison with Similar Compounds
UDP-GlcNAc (Parent Compound)
Other UDP-3-O-acyl-GlcNAc Salts
- Key Insight : The salt form impacts solubility and stability. The diammonium salt is preferred in certain assays due to compatibility with ammonium-based buffers, while trisodium salts may enhance aqueous solubility.
Acyl Chain Variants
- UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (C14):
- UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc (C10): Exhibits altered β-phosphate and ribose ring conformations in LpxA . Less efficient in lipid A biosynthesis; G173M mutants reverse selectivity toward shorter chains .
UDP-GalNAc and UDP-Gal Analogs
- Structural Difference : GalNAc (C4-OH axial) vs. GlcNAc (C4-OH equatorial).
- Functional Role: UDP-GalNAc is a donor for mucin-type O-glycosylation in eukaryotes, while UDP-3-O-acyl-GlcNAc is prokaryote-specific .
Thio-linked UDP-Peptide Conjugates
Q & A
Q. What is the biological role of UDP-3-O-acyl-GlcNAc (diammonium) in bacterial metabolism, and how is it experimentally validated?
UDP-3-O-acyl-GlcNAc (diammonium) is a key metabolite in E. coli, essential for the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), a critical component of lipopolysaccharides in Gram-negative bacteria. Experimental validation involves gene knockout studies to disrupt the KDO pathway, followed by metabolite profiling using LC-MS to confirm the absence of downstream products. Rescue experiments with exogenous supplementation of UDP-3-O-acyl-GlcNAc (diammonium) can restore KDO synthesis .
Q. How should UDP-3-O-acyl-GlcNAc (diammonium) be stored and handled to ensure stability in laboratory settings?
The compound must be stored at -20°C in a sealed, light-protected container to prevent hydrolysis or photodegradation. For reconstitution, prepare stock solutions in ultrapure water or buffered solutions (pH 7.0–7.5) and aliquot to avoid freeze-thaw cycles. Stability tests under varying temperatures (e.g., 4°C vs. -20°C) should be performed using HPLC or spectrophotometric assays to monitor degradation .
Q. What are the recommended methods for quantifying UDP-3-O-acyl-GlcNAc (diammonium) in bacterial lysates?
Quantification typically employs anion-exchange chromatography (e.g., Bio-Scale Mini Macro-Prep High Q cartridges) or reversed-phase HPLC with UV detection at 254 nm. Calibration curves using synthetic standards (e.g., 0.1–10 mM range) are essential. For low-abundance samples, isotope dilution mass spectrometry (ID-MS) enhances sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in UDP-3-O-acyl-GlcNAc (diammonium) activity data across different bacterial strains?
Discrepancies may arise from strain-specific variations in acyltransferase expression or substrate availability. To address this:
Q. What experimental strategies optimize the enzymatic synthesis of UDP-3-O-acyl-GlcNAc derivatives for structural-activity studies?
Key strategies include:
- Substrate engineering : Use uridine 5′-monophosphomorpholidate for efficient coupling to acyl-GlcNAc donors under anhydrous conditions.
- Enzyme optimization : Screen epimerases (e.g., MnaA from P. alvei) for higher catalytic efficiency using kinetic assays (e.g., , ).
- Purification protocols : Employ anion-exchange cartridges and lyophilization to isolate products with >95% purity, verified by NMR or HR-MS .
Q. How do researchers design robust controls when studying UDP-3-O-acyl-GlcNAc (diammonium) in host-pathogen interaction models?
- Negative controls : Use E. coli mutants lacking the kdsB gene (required for KDO synthesis) to confirm pathway dependency.
- Pharmacological inhibitors : Apply competitive inhibitors (e.g., UDP-GlcNAc analogs) to block acyltransferase activity.
- Dosage validation : Perform dose-response assays in animal models, with dose conversion based on body surface area (mg/m²) for translational relevance .
Methodological Best Practices
Q. What analytical techniques are critical for verifying the purity of UDP-3-O-acyl-GlcNAc (diammonium) in synthetic batches?
- HPLC-UV/ELSD : Monitor purity with Hyperclone 5 µODS columns and 0.4 M sodium phosphate buffer (pH 6.1).
- NMR spectroscopy : Analyze , , and spectra to confirm structural integrity.
- Enzymatic assays : Test batch activity in in vitro KDO synthesis systems to ensure functional purity .
Q. How should researchers address batch-to-batch variability in commercial UDP-3-O-acyl-GlcNAc (diammonium) supplies?
- Certificate of Analysis (CoA) : Request vendor-provided CoA with HPLC chromatograms and water content (Karl Fischer titration).
- In-house QC : Re-test critical parameters (e.g., melting point, enzymatic activity) before large-scale experiments.
- Alternative synthesis : Establish in-lab enzymatic synthesis protocols to bypass supply inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
